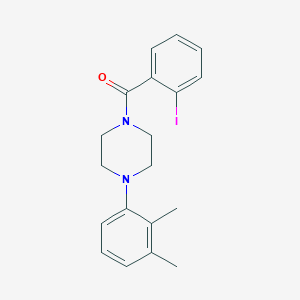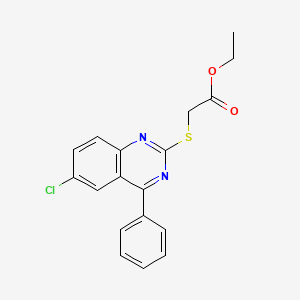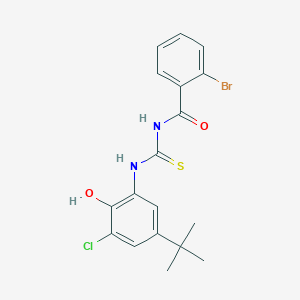![molecular formula C20H19Cl2N3O2S B3713649 (2E)-3-(2,4-dichlorophenyl)-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B3713649.png)
(2E)-3-(2,4-dichlorophenyl)-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}prop-2-enamide
Descripción general
Descripción
(2E)-3-(2,4-dichlorophenyl)-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}prop-2-enamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a dichlorophenyl group, a morpholinylphenyl group, and a carbamothioyl group, making it a complex molecule with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-dichlorophenyl)-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}prop-2-enamide typically involves multiple steps, starting with the preparation of the dichlorophenyl and morpholinylphenyl intermediates. These intermediates are then coupled using a carbamothioylating agent under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(2,4-dichlorophenyl)-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2E)-3-(2,4-dichlorophenyl)-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}prop-2-enamide has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the morpholinylphenyl and carbamothioyl groups.
Morpholine derivatives: Contain the morpholine ring but differ in the attached functional groups.
Carbamothioyl compounds: Feature the carbamothioyl group but vary in the aromatic substituents.
Uniqueness
(2E)-3-(2,4-dichlorophenyl)-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}prop-2-enamide is unique due to its combination of dichlorophenyl, morpholinylphenyl, and carbamothioyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-[(4-morpholin-4-ylphenyl)carbamothioyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2S/c21-15-3-1-14(18(22)13-15)2-8-19(26)24-20(28)23-16-4-6-17(7-5-16)25-9-11-27-12-10-25/h1-8,13H,9-12H2,(H2,23,24,26,28)/b8-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJLODVEWOFRFS-KRXBUXKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B3713576.png)
![N-[3-({[(5-bromonaphthalen-1-yl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B3713586.png)

![N-[(3-acetylphenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B3713604.png)
![(2E)-3-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B3713608.png)
![N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3713616.png)

![N-[4-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B3713629.png)


![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B3713657.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B3713669.png)


